molecular formula C16H17BrN4O2 B2971443 N-(4-bromo-3-methylphenyl)-6-morpholinopyridazine-3-carboxamide CAS No. 1421532-11-7

N-(4-bromo-3-methylphenyl)-6-morpholinopyridazine-3-carboxamide

Cat. No.: B2971443
CAS No.: 1421532-11-7
M. Wt: 377.242
InChI Key: BLWSLPMRSOASOX-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-6-morpholinopyridazine-3-carboxamide is a chemical compound with the molecular formula C16H17BrN4O2 and a molecular weight of 377.24 g/mol . Its structure features a pyridazine core substituted with a morpholine ring and a carboxamide linkage to a 4-bromo-3-methylphenyl group. This specific architecture places it within a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry for developing new therapeutic agents. Compounds with morpholine and pyridazine motifs, similar to this one, are frequently investigated for their potential biological activities. Recent scientific literature highlights the research value of analogous structures, particularly in the areas of infectious disease and enzyme inhibition. For instance, structurally related carboxamide compounds have demonstrated promising in vitro antibacterial activity against extensively drug-resistant (XDR) bacterial pathogens . Some derivatives have also shown potent inhibitory effects on enzymes like alkaline phosphatase, which is a subject of interest in various disease contexts . Furthermore, morpholine-containing compounds are actively being explored in oncology research, including as modulators of targets like CD73, an ecto-5'-nucleotidase implicated in cancer progression . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions, using personal protective equipment and referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-6-morpholin-4-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O2/c1-11-10-12(2-3-13(11)17)18-16(22)14-4-5-15(20-19-14)21-6-8-23-9-7-21/h2-5,10H,6-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWSLPMRSOASOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=NN=C(C=C2)N3CCOCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-6-morpholinopyridazine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanism of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including Suzuki cross-coupling reactions. The synthetic route involves the reaction of 4-bromo-3-methylphenyl derivatives with morpholinopyridazine intermediates to yield the target amide . The molecular structure is characterized by the presence of a bromine atom at the para position of the phenyl ring, which may enhance its biological activity through electronic effects.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. In particular, one study assessed several derivatives against extensively drug-resistant (XDR) Salmonella typhi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were determined for various compounds:

CompoundMIC (mg/mL)MBC (mg/mL)
5a50100
5b2550
5c12.525
5d 6.25 12.5

From this data, compound 5d emerged as the most potent derivative against XDR S. typhi with an MIC of 6.25 mg/mL and an MBC of 12.5 mg/mL .

The mechanism by which these compounds exert their antimicrobial effects appears to involve inhibition of key enzymatic pathways. Molecular docking studies indicated strong binding affinities to target proteins involved in bacterial growth and survival. For instance, compound 5d demonstrated a binding free energy (ΔG\Delta G) of -6.3891 kCal/mole, indicating favorable interactions within the active site of the target enzyme .

Anticancer Potential

In addition to antimicrobial activity, this compound has been investigated for its anticancer properties. Preliminary research suggests that this compound may act as an inhibitor of specific protein kinases involved in cell proliferation and survival pathways, making it a candidate for further development in cancer therapeutics . The compound's ability to induce apoptosis in cancer cells has also been noted, although detailed mechanisms remain to be elucidated.

Case Studies

  • Study on Efficacy Against Cancer Cell Lines : A recent study evaluated the efficacy of this compound on various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
  • Clinical Relevance : Another investigation focused on the compound's effects on neuroblastoma cells, where it was found to significantly reduce cell viability at concentrations that were non-toxic to normal cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural similarities with sulfonamide derivatives and pyrimidine-based analogs, such as those described in . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Feature N-(4-Bromo-3-methylphenyl)-6-morpholinopyridazine-3-carboxamide N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (Example from )
Core Heterocycle Pyridazine (6-membered, two adjacent nitrogen atoms) Pyrimidine (6-membered, two meta-positioned nitrogen atoms)
Substituents - 6-Morpholine
- 3-Carboxamide (4-bromo-3-methylphenyl)
- 2-Morpholine
- 4-Sulfonamide (2,4,6-trimethylbenzenesulfonyl)
- 5-Bromo and 4-methoxy groups
Halogen Presence Bromine on phenyl ring Bromine on pyrimidine ring
Key Functional Groups Carboxamide (hydrogen bond donor/acceptor) Sulfonamide (strong hydrogen bond acceptor)
Molecular Weight ~400–450 g/mol (estimated) ~550–600 g/mol (based on sulfonamide and trimethylbenzene groups)

Key Differences:

Pyrimidine (in compounds) has nitrogen atoms at positions 1 and 3, which may enhance aromatic stability and π-stacking .

Functional Groups: Carboxamide vs. Sulfonamide: Carboxamides are less acidic than sulfonamides, affecting solubility and hydrogen-bonding capacity.

Halogen Positioning :

  • Bromine on the phenyl ring (target compound) may enhance lipophilicity, whereas bromine on the pyrimidine ring () could influence halogen bonding with protein targets .

Research Findings and Implications

  • However, pyrimidine-based analogs () might exhibit higher metabolic stability due to aromaticity .
  • Synthetic Considerations : The morpholine group in both compounds enhances water solubility, but the carboxamide group in the target compound may require milder synthetic conditions compared to sulfonamide formation .

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